molecular formula C12H10FN2NaO2 B2966545 Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197061-70-2

Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2966545
CAS No.: 2197061-70-2
M. Wt: 256.212
InChI Key: NXXRTCJNFWOIEP-UHFFFAOYSA-M
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Description

  • The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzimidazole intermediate with cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a base like sodium hydride.
  • Formation of the Sodium Salt:

    • The final step involves neutralizing the carboxylic acid group with sodium hydroxide to form the sodium salt.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    • Using continuous flow reactors for better control over reaction conditions.
    • Employing high-throughput screening for catalyst and solvent optimization.
    • Implementing purification techniques such as recrystallization or chromatography.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of hydroxylated or carboxylated derivatives.

      Reduction: Reduction reactions can target the benzimidazole ring or the fluorine substituent, potentially yielding partially or fully reduced products.

      Substitution: The fluorine atom on the benzimidazole ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

    Common Reagents and Conditions:

      Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

      Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

      Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

    Major Products:

      Oxidation: Hydroxylated benzimidazole derivatives.

      Reduction: Reduced benzimidazole or cyclopropylmethyl derivatives.

      Substitution: Substituted benzimidazole derivatives with various functional groups replacing the fluorine atom.

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Acts as a ligand in coordination chemistry for the development of metal-organic frameworks (MOFs).

    Biology:

    • Investigated for its potential as an antimicrobial or antifungal agent due to the known activity of benzimidazole derivatives.
    • Explored for its potential use in enzyme inhibition studies.

    Medicine:

    • Potential applications in drug development, particularly for targeting specific enzymes or receptors.
    • Studied for its anti-inflammatory and anticancer properties.

    Industry:

    • Utilized in the development of new materials with specific electronic or optical properties.
    • Employed in the synthesis of agrochemicals for pest control.

    Mechanism of Action

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Benzimidazole Core:

      • Starting with an ortho-phenylenediamine derivative, the benzimidazole core is formed through a cyclization reaction with a suitable carboxylic acid or ester under acidic or basic conditions.
      • Example: Heating ortho-phenylenediamine with 4-fluorobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid.

    Comparison with Similar Compounds

      Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

      4-Fluorobenzimidazole: Similar structure but lacks the cyclopropylmethyl group, which may affect its biological activity.

      Cyclopropylmethyl-benzimidazole: Lacks the fluorine atom, potentially altering its chemical reactivity and biological properties.

    Uniqueness:

    • The combination of the cyclopropylmethyl group and the fluorine atom in Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate provides a unique steric and electronic environment, which can enhance its interaction with biological targets and improve its pharmacokinetic properties.

    Properties

    IUPAC Name

    sodium;1-(cyclopropylmethyl)-4-fluorobenzimidazole-2-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H11FN2O2.Na/c13-8-2-1-3-9-10(8)14-11(12(16)17)15(9)6-7-4-5-7;/h1-3,7H,4-6H2,(H,16,17);/q;+1/p-1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NXXRTCJNFWOIEP-UHFFFAOYSA-M
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1CN2C3=C(C(=CC=C3)F)N=C2C(=O)[O-].[Na+]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H10FN2NaO2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    256.21 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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